molecular formula C8H8FNO B1599171 3-fluoro-N-methylbenzamide CAS No. 701-39-3

3-fluoro-N-methylbenzamide

Cat. No. B1599171
CAS RN: 701-39-3
M. Wt: 153.15 g/mol
InChI Key: AOSZITJMCUMUCD-UHFFFAOYSA-N
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Description

3-fluoro-N-methylbenzamide, also known as N-Methyl 3-fluorobenzamide, is a compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is also known by other synonyms such as 5-fluoro-N-methyl-benzamide and Benzamide, 3-fluoro-N-methyl- . It is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 3-fluoro-N-methylbenzamide consists of a benzamide core with a fluorine atom at the 3-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is AOSZITJMCUMUCD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-fluoro-N-methylbenzamide has a molecular weight of 153.15 and a molecular formula of C8H8FNO . It has a complexity of 149 and a topological polar surface area of 29.1Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Scientific Research Applications

Application in Fluorescent Probes

  • Scientific Field: Chemical Science
  • Summary of the Application: N-Methylbenzamide is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
  • Methods of Application: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
  • Results or Outcomes: One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . It has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application as a PDE10A Inhibitor

  • Scientific Field: Biochemistry
  • Summary of the Application: N-Methylbenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSZITJMCUMUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399715
Record name N-Methyl 3-fuorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-methylbenzamide

CAS RN

701-39-3
Record name N-Methyl 3-fuorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The following 2-(5-Chloro-2-(subst. phenylamino)-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide are prepared from 2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide and the corresponding aniline following the procedure of Example 2:
Name
2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
LR Weinberg, MS Albom, TS Angeles, J Husten… - Bioorganic & medicinal …, 2011 - Elsevier
… The C4-substituent was fixed as 2-amino-3-fluoro-N-methylbenzamide, and medicinal chemistry focused on optimizing the C2-benzazepin-2-one. …
Number of citations: 29 www.sciencedirect.com
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
… General procedure D was reproduced using 2-amino-3-fluoro-N-methylbenzamide 105 (2.0 g, 11.9 mmol), α-ketoglutaric acid (1.7 g, 11.9 mmol), and AcOH (50 mL) at 118 C for 6 h. …
Number of citations: 2 pubs.acs.org
東京大学大学院理学系研究科化学専攻 - 2018 - repository.dl.itc.u-tokyo.ac.jp
… The general procedure A was applied to 3-fluoro-N-methylbenzamide (77 mg, 0.50 mmol) using MeMgBr in THF (2.75 mL, 1.00 M, 2.75 mmol) and 1-bromo-2-chloroethane (124 µL, …
Number of citations: 2 repository.dl.itc.u-tokyo.ac.jp
P Panini, D Chopra - Hydrogen Bonded Supramolecular Structures, 2015 - Springer
Due to the unpredictable nature of organic fluorine in its participation in the formation of different supramolecular motifs which concomitantly influences the physicochemical properties …
Number of citations: 42 link.springer.com
S Nageswara Rao, NNK Reddy… - The Journal of …, 2017 - ACS Publications
We report a novel and efficient method for the oxidation of benzylic carbons (amines and cyanides) into corresponding benzamides using a catalytic amount of I 2 and TBHP as the …
Number of citations: 35 pubs.acs.org
B Paul, M Maji, S Kundu - pstorage-acs-6854636.s3 …
Reagent Information. Unless otherwise stated, all the experiments were carried out under argon atmosphere using either argon filled Glove box or standard schlenk line technique. …
J Lee, J Kim, VS Hong, JW Park - DARU Journal of Pharmaceutical …, 2014 - Springer
Background Head and neck squamous cell carcinoma (HNSCC) is the 11th leading cancer by incidence worldwide. Surgery and radiotherapy have been the major treatment for …
Number of citations: 6 link.springer.com
R Morgentin, B Barlaam, K Foote, L Hassall… - Synthetic …, 2012 - Taylor & Francis
We have developed two different approaches in parallel to rapidly access 2,4-bis aminoaryl pyridine compounds from a common starting material. The C-4/C-2 approach uses palladium…
Number of citations: 10 www.tandfonline.com
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 5-cyano-3-fluoro-N-methylbenzamide (0.62 g, 3.48 mmol) following the procedure employed for 2a. Purification by flash chromatography (98/2 CH 2 …
Number of citations: 9 pubs.acs.org

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